N1-(tert-butyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide
Description
N1-(tert-butyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by a tert-butyl group at the N1-position and a 2-(thiophen-2-yl)ethyl moiety at the N2-position. Oxalamides are known for their tunable physicochemical properties, metabolic stability, and receptor-binding capabilities, which are influenced by substituent effects.
Properties
IUPAC Name |
N'-tert-butyl-N-(2-thiophen-2-ylethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-12(2,3)14-11(16)10(15)13-7-6-9-5-4-8-17-9/h4-5,8H,6-7H2,1-3H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTBKMSUEMDEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(tert-butyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide typically involves the condensation of thiophene derivatives with oxalamide precursors. One common method includes the reaction of thiophene-2-ethylamine with tert-butyl oxalyl chloride under basic conditions to form the desired oxalamide . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-(tert-butyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N1-(tert-butyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N1-(tert-butyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxalamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and functional distinctions between N1-(tert-butyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide and related oxalamides:
Key Structural Insights:
- N1 Substituents : Bulky groups (e.g., tert-butyl, adamantyl) improve metabolic stability and receptor binding . Polar groups (e.g., dimethoxybenzyl in S336) enhance water solubility for flavoring applications .
- N2 Substituents : Heterocycles (thiophene, pyridine) contribute to lipophilicity and electronic interactions. Thiophene’s sulfur atom may influence redox metabolism compared to pyridine .
Metabolic and Toxicological Profiles
- S336 and Analogs: Exhibit high metabolic stability via hydrolysis and oxidation pathways. NOEL values of 100 mg/kg bw/day indicate low toxicity, with margins of safety >33 million in regulatory evaluations .
- The tert-butyl group in the target compound may reduce CYP interactions due to steric hindrance.
- This contrasts with pyridine-based analogs like S336, which are more likely to undergo N-oxidation .
Biological Activity
N1-(tert-butyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18N2O2S
- Molecular Weight : 278.37 g/mol
- CAS Number : 898452-35-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to inhibit specific enzymes and modulate signaling pathways, leading to its pharmacological effects.
1. Anticancer Activity
Several studies have investigated the anticancer properties of oxalamides, including this compound. It has shown potential as an inhibitor of histone deacetylases (HDACs), which are critical in cancer cell proliferation and survival.
Case Study:
In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines, including:
- HCT116 (colon cancer)
- PC3 (prostate cancer)
- A2780 (ovarian cancer)
The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer cells.
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thus potentially serving as a therapeutic agent in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Observed Effects |
|---|---|---|
| Anticancer | HDAC inhibition | Reduced cell viability in cancer lines |
| Anti-inflammatory | Cytokine production inhibition | Decreased levels of TNF-alpha and IL-6 |
In Vivo Studies
Preclinical studies involving animal models have further supported the efficacy of this compound. When administered to tumor-bearing mice, the compound showed significant tumor regression compared to control groups.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are warranted to fully establish its safety and potential side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(tert-butyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling tert-butylamine with 2-(thiophen-2-yl)ethylamine via oxalic acid derivatives. Key steps include:
- Step 1 : Activation of oxalic acid using chloroformates or carbodiimides to form reactive intermediates.
- Step 2 : Sequential amidation under inert atmosphere (e.g., N₂) at 0–5°C to prevent side reactions.
- Optimization : Yield improvements (≥70%) require precise stoichiometry, anhydrous solvents (e.g., DMF or THF), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques confirm the structural integrity of this compound, particularly stereochemical details?
- Analytical Workflow :
- ¹H/¹³C NMR : Assign peaks for tert-butyl (δ ~1.3 ppm, singlet) and thiophene protons (δ ~6.9–7.3 ppm). NOESY can confirm spatial proximity of substituents.
- IR Spectroscopy : Validate amide C=O stretches (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How should researchers resolve contradictory pharmacological data (e.g., IC50 variability across assays)?
- Experimental Design :
- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and normalize results to positive controls (e.g., reference inhibitors).
- Buffer Optimization : Adjust pH (6.5–7.4) to mimic physiological conditions, as solubility varies with protonation states.
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent DMSO concentration) .
Q. What methodologies are recommended for SAR studies to enhance bioactivity?
- SAR Strategy :
- Core Modifications : Replace tert-butyl with cyclopropyl or aryl groups to test steric effects.
- Thiophene Substitutions : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to modulate electronic properties.
- Biological Testing : Screen derivatives against kinase panels (e.g., EGFR, VEGFR2) and assess binding via SPR (surface plasmon resonance) .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Approaches :
- Prodrug Design : Introduce phosphate or PEG groups at the amide nitrogen, cleavable in vivo.
- Co-crystallization : Use co-solvents (e.g., cyclodextrins) to enhance dissolution rates.
- pH Adjustment : Formulate as hydrochloride salts (test stability via accelerated aging at 40°C/75% RH) .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Critical Factors :
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation (e.g., t₁/₂ <30 min indicates rapid metabolism).
- Tissue Penetration : Measure compound levels in plasma vs. tumor tissue via LC-MS/MS.
- Species Variability : Compare murine vs. human hepatocyte metabolism to identify interspecies differences .
Key Data from Literature
- Molecular Weight : Calculated as 293.38 g/mol (C₁₃H₂₀N₂O₂S).
- Typical Yield : 68–72% after optimization .
- Solubility : <0.1 mg/mL in water; improved to 2.5 mg/mL with β-cyclodextrin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
